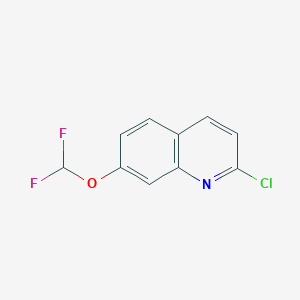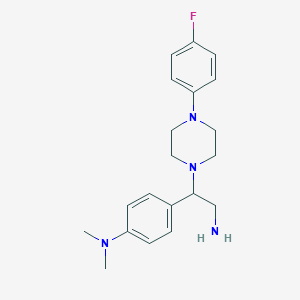
4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline” is a complex organic molecule. It contains an aniline group (a benzene ring attached to an amine), a piperazine ring (a six-membered ring with two nitrogen atoms), and a fluorophenyl group (a benzene ring with a fluorine atom). These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit properties common to both aromatic compounds (due to the aniline and fluorophenyl groups) and amines (due to the amino and piperazine groups) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aniline, piperazine, and fluorophenyl groups. For example, the aniline group might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, and the presence of functional groups (like the aniline, piperazine, and fluorophenyl groups) would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Microwave-assisted Synthesis and Biological Activities
A study focused on the synthesis of compounds containing piperazine structures, demonstrating their potential in producing derivatives with antimicrobial, antilipase, and antiurease activities. This approach highlights the compound's utility in generating biologically active molecules through microwave-assisted synthesis techniques (Başoğlu et al., 2013).
Antimicrobial Activities of Triazole Derivatives
Research into triazole derivatives, which share a core structural similarity with the specified compound, has shown good to moderate antimicrobial activities against various microorganisms. This underscores the potential of such structures in the development of new antimicrobial agents (Bektaş et al., 2007).
Fluorescent Logic Gates
A novel application in the design and synthesis of fluorescent logic gates using compounds incorporating a piperazine moiety and a fluorophore illustrates the compound's potential in developing advanced materials for molecular electronics or sensing technologies (Gauci & Magri, 2022).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of piperazine derivatives as potential antimicrobial agents reflect the broader utility of such compounds in medicinal chemistry. These studies emphasize the role of piperazine structures in the development of new therapeutics with specific biological targets (Patel et al., 2007).
Antitumor Activity
Research into the synthesis and evaluation of novel 1,2,4-triazole Schiff bases containing piperazine groups demonstrated significant inhibitory activity against tumor cells. This indicates the compound's relevance in the synthesis of potential antitumor agents (Ding et al., 2016).
Environment-Sensitive Fluorescent Ligands
The development of environment-sensitive fluorescent ligands for human 5-HT1A receptors showcases the compound's application in neuroscientific research, offering tools for studying receptor distribution and function in the brain (Lacivita et al., 2009).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with the serotonin transporter (sert) . SERT plays a key role in mediating the regulation of the availability of serotonin to other receptors of serotonergic systems .
Mode of Action
Based on its potential interaction with sert, it can be inferred that it might influence the reuptake of serotonin, thereby affecting the serotonergic signaling in the central nervous system .
Biochemical Pathways
Given its potential interaction with sert, it may influence the serotonergic system and related biochemical pathways .
Result of Action
Its potential interaction with sert suggests that it may influence the serotonergic signaling in the central nervous system .
Propriétés
IUPAC Name |
4-[2-amino-1-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4/c1-23(2)18-7-3-16(4-8-18)20(15-22)25-13-11-24(12-14-25)19-9-5-17(21)6-10-19/h3-10,20H,11-15,22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRVFTVCIAWWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CN)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N,N-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2580502.png)

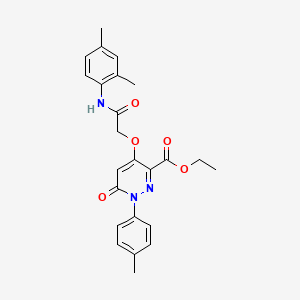
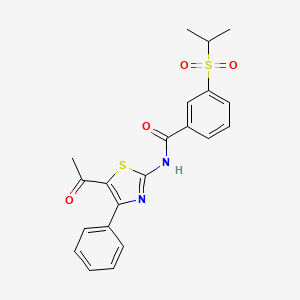


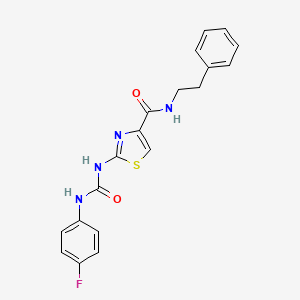
![4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2580514.png)
![3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2580517.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2580518.png)
